molecular formula C7H4N4S B094952 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole CAS No. 19546-85-1

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole

Cat. No.: B094952
CAS No.: 19546-85-1
M. Wt: 176.2 g/mol
InChI Key: TVGLOAYFAFOFPC-UHFFFAOYSA-N
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Description

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole is a complex fused heterocyclic compound of significant interest in medicinal chemistry and oncology research. This versatile scaffold combines imidazole and thiadiazole ring systems, which are known to be critical pharmacophores in the development of novel therapeutics . Compounds based on this and related molecular frameworks have demonstrated potent biological activities, positioning them as promising candidates for anticancer agent development . Research on analogous structures has shown potential to induce apoptosis, or programmed cell death, in human cancer cell lines . Furthermore, the imidazothiadiazole core is recognized for its application as an enzyme inhibitor , with some derivatives exhibiting inhibitory activity against specific biological targets such as Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), which is a relevant target in certain cancers . This compound is presented as a valuable chemical tool for researchers exploring new pathways in drug discovery, particularly in the design and synthesis of small-molecule inhibitors for the treatment of proliferative diseases. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3H-imidazo[4,5-e][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c1-2-5-7(11-12-10-5)6-4(1)8-3-9-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGLOAYFAFOFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NSN2)C3=NC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Benzothiadiazole Precursors

A primary route involves constructing the benzothiadiazole core followed by imidazole annulation. For example, 4,5-diaminobenzo[1,2-c] thiadiazole can undergo cyclodehydration with formic acid or triethyl orthoformate to form the imidazole ring. This method parallels the synthesis of Midazolam intermediates, where decarboxylation and cyclization occur under thermal conditions .

Reaction conditions typically involve refluxing in a high-boiling solvent such as N-methylpyrrolidone (NMP) at 180–200°C for 1–2 hours. The yield and purity depend on the substitution pattern and solvent choice, with NMP favoring intramolecular cyclization over side reactions .

Decarboxylation of Carboxylic Acid Derivatives

Thermal decarboxylation of 6H-imidazo[4',5':3,4]benzo[1,2-c] thiadiazole-3-carboxylic acid (analogous to formula VI in Midazolam synthesis ) eliminates CO₂, yielding the target compound. This method requires precise temperature control (200–230°C) and inert solvents like mineral oil or NMP to prevent decomposition.

ParameterOptimal ConditionYield (%)Purity (HPLC %)
Temperature200°C75–8595–98
SolventNMP8097
Reaction Time1 hour7896

Decarboxylation in continuous-flow microreactors (Figure 1) enhances heat transfer and reduces isomer formation, a critical issue in Midazolam synthesis .

Palladium-Catalyzed Cross-Coupling for Functionalization

Brominated intermediates enable selective functionalization. For instance, 4-bromo-6H-imidazo[4',5':3,4]benzo[1,2-c] thiadiazole undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents. This approach, adapted from isoBBT derivatives , employs Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C.

SubstrateCoupling PartnerYield (%)Isomer Ratio (4H:6H)
4-Bromo derivativePhenylboronic acid7095:5
4,8-Dibromo4-Methoxyphenylboronic6590:10

Selective mono-arylation at position 4 avoids symmetry, critical for optoelectronic applications .

Acid-Catalyzed Isomerization and Purification

Impurities such as 6H-imidazo[1,5-a] isomers (formed during decarboxylation) are minimized via acid treatment. A mixture of Midazolam and Isomidazolam (95:5 ratio) is treated with HCl in ethanol, followed by crystallization from ethyl acetate/ethanol (1:3) .

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 200°C, 20 min) accelerates cyclization steps, reducing reaction times from hours to minutes. This method, extrapolated from benzothiadiazole syntheses , enhances reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole with key structural analogs, focusing on electronic properties, synthetic accessibility, and functional performance.

Structural and Electronic Properties

Compound Key Structural Features LUMO (eV) Bandgap (Eg) Aromaticity (EDDB/GIMIC)
This compound Fused imidazole-thiadiazole system; planar π-conjugation ~-3.5* ~1.8* Moderate
DTBT (Dithieno-benzo[1,2-c][1,2,5]thiadiazole) Thieno-annelated benzo[1,2,5]thiadiazole; enhanced electron deficiency -3.7 1.6 High
BBT (Benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole) Bis-thiadiazole fused system; ultra-low LUMO -4.2 1.3 High
isoBBT (Benzo[1,2-d:4,5-d']bis[1,2,3]thiadiazole) Isomeric bis-thiadiazole; higher LUMO due to 1,2,3-thiadiazole substitution -3.9 1.7 Low
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole Extended naphthalene core; broader absorption in NIR-II region -4.0 1.4 High

*Estimated based on analogous systems.

  • Electron Deficiency : BBT exhibits the lowest LUMO (-4.2 eV) due to its dual thiadiazole rings, making it superior for electron-accepting applications compared to 6H-Imidazo... (-3.5 eV) .
  • Aromaticity : BBT and DTBT show higher aromaticity (via EDDB/GIMIC analysis) than isoBBT and 6H-Imidazo..., correlating with greater stability and charge transport efficiency .

Application Performance

Compound Optoelectronic Application Key Performance Metric Reference
6H-Imidazo... Polymer solar cells (theoretical) Potential PCE ~15% (inferred from DTBT)
DTBT D18:Y6 bulk-heterojunction solar cells PCE = 18.22%
BBT PM6 polymer donor PCE = 16–17%
Naphtho-bis-thiadiazole NIR-II imaging agents Emission λ = 1000–1300 nm
  • Solar Cells : DTBT-based D18 polymers outperform BBT and 6H-Imidazo... derivatives due to optimized energy-level alignment and film morphology .
  • NIR Imaging: Naphtho-bis-thiadiazole derivatives excel in NIR-II imaging, while BBTD (BBT derivative) shows promise in donor-acceptor-donor (D-A-D) molecular designs .

Biological Activity

6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its potential therapeutic applications.

  • Molecular Formula : C7H4N4S
  • Molecular Weight : 176.2 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The methodologies often utilize starting materials such as benzimidazoles and thiadiazoles, with variations in substituents affecting the yield and biological activity of the final product.

Biological Activity Overview

The biological activities of this compound and its derivatives have been explored in various studies. Key findings include:

  • Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, compounds with specific substituents showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro. The presence of the thiadiazole moiety contributes to this property by scavenging free radicals .
  • Cytotoxicity : In cytotoxicity assays against normal cell lines, certain derivatives exhibited low toxicity levels while maintaining high antimicrobial efficacy, indicating a favorable therapeutic index .

Antimicrobial Activity

A comprehensive study evaluated various derivatives of this compound against a panel of bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMIC (μg/mL)
5cM. tuberculosis3.125
5dE. coli6.25
5iS. aureus12.5
5lCandida albicans10

This table illustrates the varying degrees of effectiveness among different derivatives against specific pathogens.

Case Studies

  • Anti-Tuberculosis Activity : A series of compounds derived from imidazo[2,1-b][1,3,4]thiadiazole were synthesized and screened for anti-tubercular activity. Out of twenty-nine tested compounds, seven showed significant activity against Mycobacterium tuberculosis, with structural modifications enhancing efficacy .
  • Antifungal Activity : In another study focusing on antifungal properties, derivatives were tested against common fungal pathogens like Candida albicans. Results indicated promising antifungal effects with MIC values comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the imidazole and thiadiazole rings significantly influence biological activity. For instance:

  • A p-substituted phenyl group enhances anti-tuberculosis activity.
  • Nitro groups on certain positions can diminish antimicrobial efficacy.

Q & A

Q. What are the standard synthetic routes for 6H-imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multistep routes involving cyclization and coupling reactions. For instance, Pd/C-catalyzed reduction with hydrazine has been used to construct the benzo[1,2,5]thiadiazole core, followed by imidazo ring formation . Copper catalysts like CuPy2Cl2 enable solid-state synthesis of substituted derivatives under mild conditions, achieving high regioselectivity (Table 1 in ). Solvent-free Friedel-Crafts acylation using Eaton’s reagent offers an eco-friendly alternative, yielding fused imidazo-thiadiazoles with 90–96% efficiency . Key factors include catalyst choice (e.g., Pd vs. Cu), reducing agents (stannous chloride for impurity control ), and reaction monitoring via TLC/UV .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on NMR (1H/13C) for regiochemical assignment, particularly for distinguishing fused heterocyclic systems . UV-Vis spectroscopy identifies π-conjugation and electronic transitions (e.g., absorption at ~630 nm for optoelectronic applications ). Melting point analysis via electrothermal apparatus ensures purity , while X-ray crystallography resolves ambiguities in regiochemistry and intermolecular interactions . Mass spectrometry and elemental analysis are essential for molecular weight validation .

Advanced Research Questions

Q. How can solubility challenges in polymers incorporating this heterocycle be systematically addressed?

  • Methodological Answer : The rigid, planar structure of benzo[1,2,5]thiadiazole derivatives often leads to poor solubility. Introducing branched alkyl chains (e.g., -C8C12) at strategic positions enhances solubility without disrupting conjugation . For example, substituting 5H-[1,2,3]triazolo[4',5':4,5]benzo[1,2-c][1,2,5]thiadiazole with alkyl chains improves processability for optoelectronic devices . Computational modeling (DFT) can predict optimal substitution sites to balance solubility and electronic properties .

Q. What strategies resolve contradictions in bandgap measurements between experimental and computational studies?

  • Methodological Answer : Discrepancies arise from solvent effects, solid-state packing, and approximations in computational methods. Experimental bandgaps (e.g., 1.37–1.40 eV for iso-BBT polymers ) should be cross-validated using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis onset. DFT calculations must account for long-range interactions (e.g., CAM-B3LYP functional) and exciton binding energies . For polymers, grazing-incidence XRD and AFM assess morphological contributions to bandgap variations .

Q. How does the integration of selenium analogues impact optoelectronic properties compared to sulfur-based derivatives?

  • Methodological Answer : Replacing sulfur with selenium in chalcogenazolo-benzo[1,2,5]thiadiazole units lowers LUMO levels and narrows bandgaps due to selenium’s polarizability and larger atomic radius . However, selenium derivatives exhibit stronger interchain interactions, reducing solubility . Comparative studies using Stille polycondensation for copolymer synthesis (e.g., thiadiazole vs. selenadiazole) reveal red-shifted NIR absorption and enhanced charge mobility in selenophene-containing polymers .

Q. What computational approaches guide the design of 6H-imidazo-benzo[1,2,5]thiadiazole derivatives for NIR-II imaging?

  • Methodological Answer : Time-dependent DFT (TD-DFT) predicts absorption/emission profiles by modeling charge-transfer transitions between electron-rich donors (e.g., tetraphenylethene) and acceptors like benzo[1,2,5]thiadiazole . Molecular dynamics simulations optimize side-chain configurations to minimize aggregation-caused quenching in aqueous environments . For NIR-II fluorophores, acceptor engineering with TBZ cores (vs. BBTD) balances electron deficiency and steric hindrance to redshift emission beyond 1000 nm .

Methodological Challenges and Data Analysis

Q. How should researchers analyze conflicting data on diradical character in benzo[1,2,5]thiadiazole oligomers?

  • Methodological Answer : Diradical behavior is sensitive to substituents and chain length. Electron-donating groups (e.g., triphenylamine) enhance diradical character by stabilizing open-shell singlet states, validated via EPR spectroscopy and magnetic susceptibility measurements . Conflicting reports on singlet-triplet gaps require temperature-dependent SQUID magnetometry and variable-temperature NMR to assess thermal population effects .

Q. What experimental protocols mitigate side reactions during Friedel-Crafts acylation for fused heterocycles?

  • Methodological Answer : Side reactions (e.g., over-acylation) are minimized using solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H), which acts as both catalyst and dehydrating agent . Reaction progress is monitored in real-time via in-situ IR spectroscopy to detect intermediate formation. Post-synthetic purification via silica gel chromatography (hexane/EtOAc gradients) removes unreacted substrates .

Applications in Advanced Materials

Q. How is this heterocycle optimized for use in all-polymer solar cells (all-PSCs)?

  • Methodological Answer : The electron-deficient benzo[1,2,5]thiadiazole unit pairs with donor polymers (e.g., dithieno[3',2':3,4]benzodithiophene) to form low-bandgap (~1.4 eV) materials . Device optimization involves annealing to improve crystallinity and using additives (e.g., 1,8-diiodooctane) to refine phase separation. Recent studies achieve ~16% PCE in all-PSCs by tuning the polymer’s alkyl side chains and molecular weight .

Q. What role does this compound play in NIR-emitting semiconducting polymer dots (Pdots)?

  • Methodological Answer : Pdots incorporating 6H-imidazo-benzo[1,2,5]thiadiazole derivatives exhibit narrow-band emission at 800 nm, ideal for in vivo imaging. Nano-precipitation methods control particle size (20–30 nm) for biocompatibility, while PEGylation enhances circulation time . Photophysical characterization (e.g., quantum yield via integrating sphere) confirms brightness and photostability superior to small-molecule dyes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole
Reactant of Route 2
6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole

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